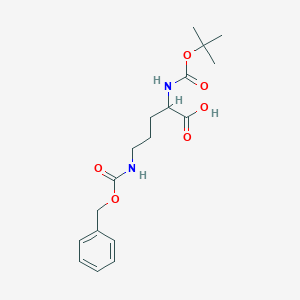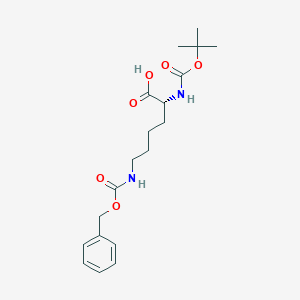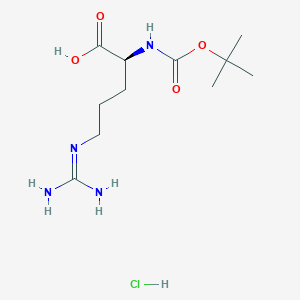
Boc-Arg-OH.HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-Arg-OHIt is a white solid powder that is slightly soluble in water and organic solvents such as methanol and ethanol . This compound is commonly used in peptide synthesis as a protecting group for the amino acid arginine.
Wissenschaftliche Forschungsanwendungen
Boc-Arg-OH.HCl has a wide range of applications in scientific research:
Peptide Synthesis: It is extensively used as a building block in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis.
Biological Studies: this compound is used in the study of enzyme-substrate interactions, protein folding, and other biochemical processes.
Medicinal Chemistry: It serves as a precursor for the synthesis of arginine-containing pharmaceuticals and bioactive peptides.
Chemical Analysis: This compound is used as a standard in mass spectrometry and other analytical techniques.
Wirkmechanismus
Target of Action
Boc-Arg-OH.HCl, also known as Nα-Boc-L-arginine hydrochloride, is primarily used in the field of proteomics research . Its main targets are peptides and proteins, where it serves as a building block in peptide and protein synthesis .
Mode of Action
The compound interacts with its targets (peptides and proteins) through a process known as t-butyloxycarbonyl (Boc) protection. In this process, the Boc group in this compound is used to protect the amino group in the arginine during peptide synthesis . This protection is crucial as it prevents unwanted side reactions from occurring during the synthesis process.
Biochemical Pathways
The primary biochemical pathway affected by this compound is protein synthesis. As a building block in peptide and protein synthesis, it plays a vital role in the formation of peptide bonds, which are the links between amino acids in a protein . The downstream effects of this include the formation of proteins with specific functions in the body.
Pharmacokinetics
The pharmacokinetics of Boc-Arg-OHIt’s worth noting that the compound is slightly soluble in water , which could potentially influence its bioavailability.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is relatively stable under normal temperatures but can absorb moisture when exposed to humid conditions . Therefore, it should be stored in a dry, cool, and well-ventilated place, away from direct sunlight . Additionally, it’s important to avoid inhaling the dust or allowing it to come into contact with skin and eyes .
Biochemische Analyse
Biochemical Properties
Boc-Arg-OH.HCl is used as an intermediate in peptide and protein synthesis, contributing to the construction of peptide chains . It interacts with various enzymes, proteins, and other biomolecules, stabilizing reactive intermediates in cosmetic chemistry .
Cellular Effects
The cellular effects of this compound are primarily observed in its role in peptide synthesis. It influences cell function by participating in the construction of peptide chains, which are integral components of cellular processes
Molecular Mechanism
The molecular mechanism of this compound involves its role as an intermediate in peptide synthesis. It exerts its effects at the molecular level through its interactions with other biomolecules during this process Specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression related to Boc-Arg-OH
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis It interacts with enzymes involved in this process, potentially affecting metabolic flux or metabolite levels
Vorbereitungsmethoden
The preparation of Boc-Arg-OH.HCl involves two main steps:
tert-Butoxycarbonylation: L-arginine is reacted with tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions to form tert-butoxycarbonyl-L-arginine.
Hydrochloride Formation: The tert-butoxycarbonyl-L-arginine is then reacted with hydrochloric acid to produce this compound.
In industrial production, these reactions are typically carried out in large-scale reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity.
Analyse Chemischer Reaktionen
Boc-Arg-OH.HCl undergoes various chemical reactions, including:
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield free L-arginine.
Peptide Coupling: this compound is commonly used in peptide synthesis, where it reacts with other amino acids to form peptide bonds. This reaction typically involves coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Substitution Reactions: The guanidino group of arginine can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Vergleich Mit ähnlichen Verbindungen
Boc-Arg-OH.HCl can be compared with other similar compounds used in peptide synthesis, such as:
Fmoc-Arg-OH: This compound uses the fluorenylmethyloxycarbonyl (Fmoc) group as a protecting group instead of the Boc group. Fmoc protection is typically removed under basic conditions, providing an alternative to Boc protection.
Cbz-Arg-OH: This compound uses the benzyloxycarbonyl (Cbz) group as a protecting group. Cbz protection is removed under hydrogenation conditions.
This compound is unique in its specific use for protecting the guanidino group of arginine, making it particularly valuable in the synthesis of arginine-rich peptides and proteins.
Eigenschaften
CAS-Nummer |
35897-34-8 |
|---|---|
Molekularformel |
C11H22N4O4 |
Molekulargewicht |
274.32 g/mol |
IUPAC-Name |
5-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C11H22N4O4/c1-11(2,3)19-10(18)15-7(8(16)17)5-4-6-14-9(12)13/h7H,4-6H2,1-3H3,(H,15,18)(H,16,17)(H4,12,13,14) |
InChI-Schlüssel |
HSQIYOPBCOPMSS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC(CCCN=C(N)N)C(=O)O.Cl |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC[NH+]=C(N)N)C(=O)O.[Cl-] |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CCCN=C(N)N)C(=O)O |
Synonyme |
35897-34-8; Boc-Arg-OHhydrochloride; (S)-2-((tert-Butoxycarbonyl)amino)-5-guanidinopentanoicacidhydrochloride; Boc-L-Arg-OH.HCl; Nalpha-Boc-L-argininehydrochloride; ST50319380; Boc-Arg-OH.HCl; N-ALPHA-BOC-L-ARGININEHYDROCHLORIDE; PubChem12902; AC1MC5ME; 114622-81-0; Boc-Arg-OHHClH2O; Boc-Arg-OH.HCl.H2O; 15063_ALDRICH; N-BOC-D-Argininehydrochloride; SCHEMBL8630295; Jsp006432; 15063_FLUKA; N|A-Boc-L-argininehydrochloride; HDELGKMVZYHPPB-FJXQXJEOSA-N; MolPort-002-915-556; AKOS015910917; AKOS015924220; AK161889; LP086419 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


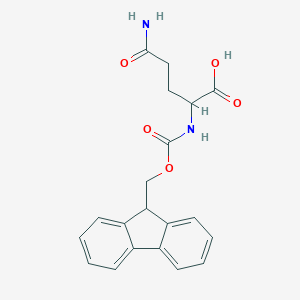
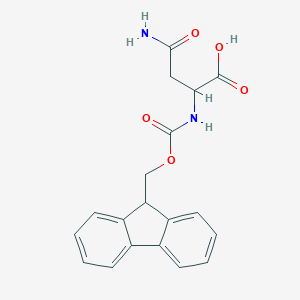

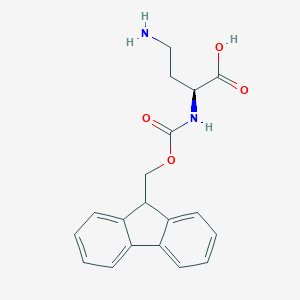
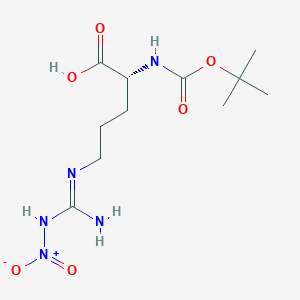
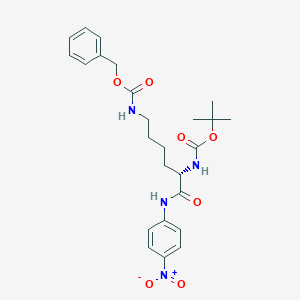
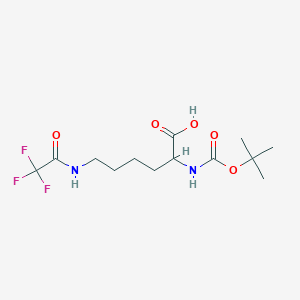
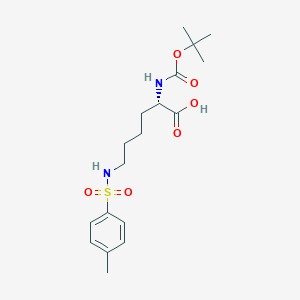
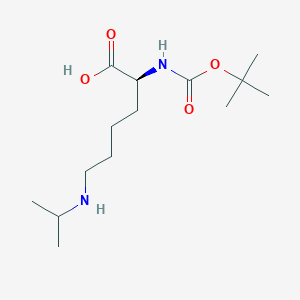
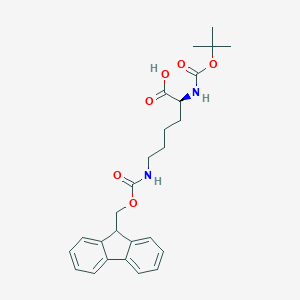
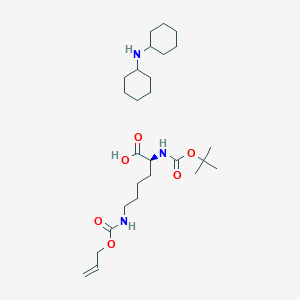
![N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid](/img/structure/B557099.png)
